molecular formula C17H20O5S B034492 (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) CAS No. 109371-30-4

(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate)

Cat. No. B034492
M. Wt: 336.4 g/mol
InChI Key: MMMHRPOWTOVARP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is a chemical compound that is commonly used in scientific research. It is a chiral building block that is often used in the synthesis of various organic compounds.

Scientific Research Applications

(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceuticals and natural products. Additionally, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is used in the development of new catalysts and as a reagent in various chemical reactions.

Mechanism Of Action

The mechanism of action of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to be involved in the formation of various intermediates during the synthesis of organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate). However, it is believed to be relatively non-toxic and non-carcinogenic. It is also believed to have low acute toxicity.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in lab experiments is its versatility. It can be used as a chiral building block in the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available. However, one limitation is that it is relatively expensive compared to other reagents.

Future Directions

There are several future directions for the use of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in scientific research. One direction is the development of new catalysts using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) as a reagent. Another direction is the synthesis of new pharmaceuticals and natural products using (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) as a chiral building block. Additionally, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) could be used in the development of new chemical reactions. Finally, further research could be conducted on the mechanism of action and biochemical and physiological effects of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate).
In conclusion, (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is a versatile chemical compound that has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various organic compounds and is also used in the development of new catalysts and chemical reactions. While there is limited information available on its mechanism of action and biochemical and physiological effects, it is believed to be relatively non-toxic and non-carcinogenic. There are several future directions for the use of (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) in scientific research, including the development of new catalysts, the synthesis of new pharmaceuticals and natural products, and further research on its mechanism of action and biochemical and physiological effects.

Synthesis Methods

(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) is typically synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of (S)-2,3-epoxypropanol with benzyl alcohol to form (S)-2-benzyloxy-1,3-propanediol. The second step involves the reaction of (S)-2-benzyloxy-1,3-propanediol with p-toluenesulfonyl chloride to form (S)-2-benzyloxy-1,3-propanediol 1-(p-toluenesulfonate).

properties

CAS RN

109371-30-4

Product Name

(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate)

Molecular Formula

C17H20O5S

Molecular Weight

336.4 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1

InChI Key

MMMHRPOWTOVARP-INIZCTEOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)OCC2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2

Origin of Product

United States

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